Ácido piriníxico

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Pirinixic acid, also known as WY-14643, is a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a ligand-activated transcription factor distributed in various tissues and cells, playing vital roles in lipid metabolism and the pathology of the cardiovascular system .

Biochemical Pathways

The activation of PPARα by pirinixic acid affects several biochemical pathways. One of the key pathways is the triacylglycerol lipolysis cascade . In this pathway, the activation of PPARα leads to the breakdown of intracellular triglycerides into fatty acid monomers . This process is essential for the maintenance of normal cardiac function .

Pharmacokinetics

It’s known that pirinixic acid is a potent and selective pparα agonist, suggesting it has good bioavailability to exert its effects .

Result of Action

The activation of PPARα by pirinixic acid leads to several molecular and cellular effects. It initiates the breakdown of intracellular triglycerides into fatty acid monomers . This process reduces cardiac hypertrophy and improves cardiac function, as demonstrated in pre-clinical trials with ATGL-deficient mice . Pirinixic acid is under experimental investigation for the prevention of severe cardiac dysfunction, cardiomyopathy, and heart failure as a result of lipid accumulation within cardiac myocytes .

Action Environment

The action of pirinixic acid can be influenced by various environmental factors. It’s worth noting that the effectiveness of pirinixic acid is primarily aimed at individuals with an adipose triglyceride lipase (ATGL) enzyme deficiency or mutation .

Aplicaciones Científicas De Investigación

Pirinixic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of PPARα agonists and their interactions with other molecules.

Biology: Research focuses on its role in lipid metabolism and its potential to modulate gene expression related to fatty acid oxidation.

Medicine: Investigations are ongoing to explore its therapeutic potential in preventing cardiac dysfunction, cardiomyopathy, and heart failure, particularly in individuals with adipose triglyceride lipase enzyme deficiency.

Industry: Pirinixic acid derivatives are being studied for their potential use in developing new drugs and therapeutic agents

Análisis Bioquímico

Biochemical Properties

Pirinixic acid plays a significant role in biochemical reactions. It interacts with enzymes such as adipose triglyceride lipase (ATGL), an enzyme that catalyzes the rate-limiting hydrolysis step of triglycerides . Pirinixic acid also interacts with peroxisome proliferator-activated receptors (PPARs), a family of ligand-activated receptors .

Cellular Effects

Pirinixic acid has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it prevents severe cardiac dysfunction as a result of lipid accumulation within cardiac myocytes .

Molecular Mechanism

Pirinixic acid exerts its effects at the molecular level through several mechanisms. It binds to PPARα, leading to the activation of this receptor . This activation stimulates free fatty acid oxidation by increasing mitochondrial free fatty acid uptake and oxidation via two enzymes: carnitine palmitoyltransferase I (M-CPT I) and medium-chain acyl-CoA dehydrogenase (MCAD) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pirinixic acid change over time. It has been observed that genes induced by PPARα activation via free fatty acids from ATGL-dependent reactions are essential for the maintenance of normal cardiac function .

Dosage Effects in Animal Models

The effects of Pirinixic acid vary with different dosages in animal models. ATGL deficient mice administered Pirinixic acid demonstrated reduced cardiac hypertrophy and improved cardiac function .

Metabolic Pathways

Pirinixic acid is involved in several metabolic pathways. It interacts with enzymes such as ATGL and MCAD, and its activation triggers the expression of genes involved in lipid metabolism .

Métodos De Preparación

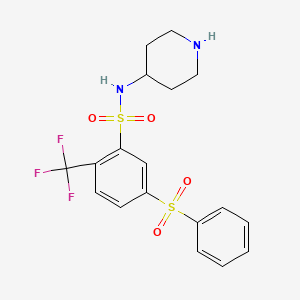

Synthetic Routes and Reaction Conditions: Pirinixic acid can be synthesized through a multi-step process involving the reaction of 4-chloro-6-[(2,3-dimethylphenyl)amino]pyrimidine with thioglycolic acid under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of pirinixic acid involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity pirinixic acid suitable for research and potential therapeutic applications .

Análisis De Reacciones Químicas

Types of Reactions: Pirinixic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert pirinixic acid to its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of pirinixic acid .

Comparación Con Compuestos Similares

Pirinixic acid is unique among PPARα agonists due to its specific chemical structure and potent activation of PPARα. Similar compounds include:

Fenofibrate: Another PPARα agonist used to treat hyperlipidemia.

Gemfibrozil: A lipid-regulating agent that also activates PPARα.

Ciprofibrate: Known for its lipid-lowering effects through PPARα activation.

Compared to these compounds, pirinixic acid has shown distinct efficacy in experimental models of cardiac dysfunction and lipid metabolism, highlighting its potential therapeutic advantages .

Propiedades

IUPAC Name |

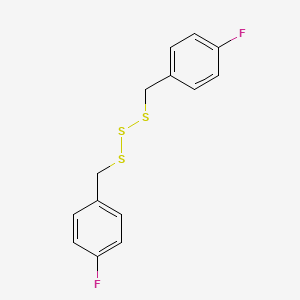

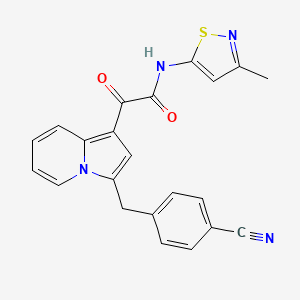

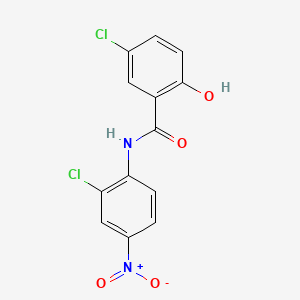

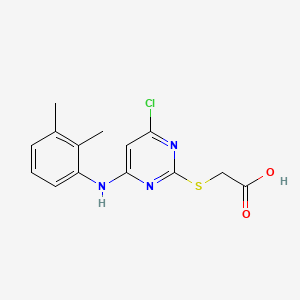

2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c1-8-4-3-5-10(9(8)2)16-12-6-11(15)17-14(18-12)21-7-13(19)20/h3-6H,7H2,1-2H3,(H,19,20)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRPDCCEHVWOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020290 | |

| Record name | [4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Effects of several classes of peroxisomal proliferators on peroxisomal functions, hepatomegaly, hepatocarcinogenesis and lipid metabolism have been extensively investigated in rodents. Less is known about influences of these agents, some used as hypolipidemic drugs, on various metabolic parameters in humans. We examined effects of clofibrate, di(2-ethyl-hexyl)phthalate (DEHP) and pirinixic acid (WY-14,643) on phospholipid metabolism in human fibroblasts in culture. Clofibrate inhibited incorporation of [1-(14)C]hexadecanol and [1-(14)C]linolenic acid into ethanolamine phosphoglycerides in a time- and concentration-dependent manner; labeling of plasmalogens and non-plasmalogen ethanolamine phosphoglycerides was reduced by 40-80% compared to a generalized 10-30% inhibition of labeling of other phospholipids, including phosphatidylcholine. In pulse and pulse-chase experiments, selective inhibition of incorporation of [1,2-(14)C]ethanolamine, compared to [methyl-(3)H]choline, confirmed relative specificity of inhibition of ethanolamine phosphoglycerides. Similar concentration dependence and specificity for inhibition of phospholipid turnover was observed for DEHP and WY-14,643, in both control and mutant (Zellweger and adrenoleukodystrophy) fibroblasts, in the absence of major effects on peroxisomal markers. These observations that peroxisomal proliferators specifically inhibit ethanolamine phosphoglyceride turnover in human fibroblasts should be considered when assessing the efficacy and safety of such agents as hypolipidemic drugs or when evaluating mechanisms of proliferator action at the cellular level., Pirinixic acid (Wy-14,643) is an agonist of the peroxisome proliferator-activated receptor (PPAR) subtype alpha exhibiting beneficial effects in various inflammation-related processes in a slow, long-termed fashion. We recently showed that alpha-substituted pirinixic acid derivatives are agonists of PPAR alpha and act as dual inhibitors of 5-lipoxygenase (5-LO, EC 1.13.11.34) and the microsomal prostaglandin E(2) synthase-1 (EC 5.3.99.3). Here, we explored short-term effects of alpha-substituted pirinixic acid derivatives on typical neutrophil functions evoked by the agonist N-formyl-methionyl-leucyl-phenylalanine (fMLP) including leukotriene formation, generation of reactive oxygen species, and release of human leukocyte elastase (EC 3.4.21.37), and we investigated the modulation of related signalling pathways. Pirinixic acid derivatives that are substituted with alkyl residues in alpha-position of the carboxylic group and with a 6-aminoquinoline residue at the pyrimidine moiety cause inhibition of leukotriene formation, reactive oxygen species formation, and leukocyte elastase release in response to fMLP. In parallel, Ca(2+) mobilisation and the phosphorylation (activation) of p38 mitogen-activated protein kinase was significantly reduced, whereas phosphorylation of the extracellular signal-regulated kinase-2 was unaffected. Pirinixic acid itself was not or only marginally active in all these assays. Conclusively, targeted structural modification of pirinixic acid leads to bioactive compounds that display immediate anti-inflammatory properties in human neutrophils with potential therapeutic value., Normal function of the peroxisome proliferator-activated receptor alpha (PPARalpha) is crucial for the regulation of hepatic fatty acid metabolism. Fatty acids serve as ligands for PPARalpha, and when fatty acid levels increase, activation of PPARalpha induces a battery of fatty acid-metabolizing enzymes to restore fatty acid levels to normal. Hepatic fatty acid levels are increased during ethanol consumption. However, results of in vitro work showed that ethanol metabolism inhibited the ability of PPARalpha to bind DNA and activate reporter genes. This observation has been further studied in mice. Four weeks of ethanol feeding of C57BL/6J mice also impairs fatty acid catabolism in liver by blocking PPARalpha-mediated responses. Ethanol feeding decreased the level of retinoid X receptor alpha (RXRalpha) as well as the ability of PPARalpha/RXR in liver nuclear extracts to bind its consensus sequence, and the levels of mRNAs for several PPARalpha-regulated genes were reduced [long-chain acyl coenzyme A (acyl-CoA) dehydrogenase and medium-chain acyl-CoA dehydrogenase] or failed to be induced (acyl-CoA dehydrogenase, liver carnitine palmitoyl-CoA transferase I, very long-chain acyl-CoA synthetase, very long-chain acyl-CoA dehydrogenase) in livers of the ethanol-fed animals. Consistent with this finding, ethanol feeding did not induce the rate of fatty acid beta-oxidation, as assayed in liver homogenates. Inclusion of WY14,643, a PPARalpha agonist, in the diet restored the DNA-binding activity of PPARalpha/RXR, induced mRNA levels of several PPARalpha target genes, stimulated the rate of fatty acid beta-oxidation in liver homogenates, and prevented fatty liver in ethanol-fed animals. Blockade of PPARalpha function during ethanol consumption contributes to the development of alcoholic fatty liver, which can be overcome by WY14,643., Endothelium injury is a primary event in atherogenesis, which is followed by monocyte infiltration, macrophage differentiation, and smooth muscle cell migration. Peroxisome proliferator-activated receptors (PPARs) are transcription factors now recognized as important mediators in the inflammatory response. The aim of this study was to develop a human endothelial model to evaluate anti-inflammatory properties of PPAR activators. PPAR proteins (alpha, delta and gamma) are expressed in EAhy926 endothelial cells (ECs). Pirinixic acid (Wy-14643), fenofibrate, fenofibric acid, the Merck ligand PPARdelta activator L-165041, 15-deoxy-Delta(12,14)-prostaglandin J2, but not rosiglitazone (BRL-49653) inhibited the induced expression of vascular cell adhesion molecule-1 (VCAM-1), as measured by enzyme linked immunosorbent assay (ELISA), and monocyte binding to activated-EAhy926 cells. The PPARdelta activator L-165041 had the greatest potency to reduce cytokine-induced monocyte chemotactic protein-1 (MCP-1) secretion. All PPAR activators tested which impaired VCAM-1 expression reduced significantly nuclear p65 amount. These results show that EAhy926 endothelial cells are an adequate tool to substantiate and characterize inflammatory impacts of PPAR activators., For more Mechanism of Action (Complete) data for Pirinixic acid (10 total), please visit the HSDB record page. | |

| Record name | Pirinixic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

50892-23-4 | |

| Record name | Pirinixic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50892-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirinixic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050892234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirinixic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((4-Chloro-6-(2,3-xylidino)-2-pyrimidinyl)thio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRINIXIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86C4MRT55A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pirinixic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of pirinixic acid?

A1: Pirinixic acid, also known as WY-14643, primarily acts as a dual agonist of peroxisome proliferator-activated receptors (PPARs) α and γ. [, , , , ]

Q2: How does pirinixic acid exert its effects on lipid metabolism?

A2: Pirinixic acid binds to PPARα, leading to the upregulation of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1A (CPT1a), acyl-CoA oxidase, and various cytochrome P450 4A proteins. This results in increased breakdown of fatty acids and a decrease in circulating lipids. [, , , ]

Q3: Does pirinixic acid affect glucose metabolism?

A3: Yes, pirinixic acid has been shown to improve insulin sensitivity in vivo. In pregnant rats, acute PPARα activation by pirinixic acid reduced glucose-stimulated insulin hypersecretion by increasing insulin sensitivity. []

Q4: Beyond PPARs, what other targets does pirinixic acid interact with?

A4: Pirinixic acid has been found to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes involved in the biosynthesis of pro-inflammatory mediators. [, , ]

Q5: What are the potential downstream effects of pirinixic acid's inhibition of mPGES-1 and 5-LO?

A5: Inhibition of mPGES-1 and 5-LO by pirinixic acid and its derivatives leads to reduced production of prostaglandin E2 and leukotrienes, respectively. This dual inhibition contributes to the compound's anti-inflammatory effects observed in various in vitro and in vivo models. [, , ]

Q6: What is the molecular formula and weight of pirinixic acid?

A6: The molecular formula of pirinixic acid is C16H17ClN4O2S, and its molecular weight is 364.86 g/mol.

Q7: Is there any spectroscopic data available for pirinixic acid?

A7: While specific spectroscopic data is not explicitly mentioned in the provided abstracts, it can be assumed that techniques like NMR, IR, and mass spectrometry were used to confirm its structure during synthesis and characterization.

Q8: How does the α-substitution of pirinixic acid impact its PPAR activity?

A8: Introduction of an α-alkyl chain to pirinixic acid significantly enhances both PPARα and PPARγ agonism. The optimal chain length for PPARα activity is four to six carbons. [, , ]

Q9: How does the stereochemistry of pirinixic acid derivatives influence PPAR activation?

A10: Studies have shown that the (R)-enantiomer of certain pirinixic acid derivatives exhibits higher PPARα activity compared to the (S)-enantiomer, highlighting the importance of stereochemistry for receptor binding and activation. []

Q10: Have any structural modifications led to the discovery of compounds with dual PPAR and 5-LO/mPGES-1 inhibitory activity?

A11: Yes, incorporating a 2-aminothiazole moiety into pirinixic acid derivatives has resulted in compounds demonstrating both dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibition. [, ]

Q11: Have any formulation strategies been explored to enhance the stability or bioavailability of pirinixic acid?

A11: The provided research primarily focuses on the synthesis and in vitro/in vivo pharmacological evaluation of pirinixic acid and its derivatives. Information regarding specific formulation strategies is not discussed in these studies.

Q12: What cell lines have been used to investigate the effects of pirinixic acid and its derivatives?

A14: Several cell lines, including HepG2 (human hepatocellular carcinoma), COS-7 (African green monkey kidney fibroblast), PC-3 (prostate cancer), UKF-NB-3 (neuroblastoma), and EAhy926 (human umbilical vein endothelial cells) have been utilized to study the biological activity of pirinixic acid derivatives. [, , , , ]

Q13: What animal models have been employed to assess the in vivo efficacy of pirinixic acid?

A15: Researchers have used rat models of hepatic ischemia-reperfusion injury, renal ischemia-reperfusion injury, carrageenan-induced pleurisy, and aortic aneurysm to evaluate the in vivo effects of pirinixic acid and its derivatives. [, , , ]

Q14: Are there any published clinical trials investigating the therapeutic potential of pirinixic acid in humans?

A16: While preclinical studies have shown promising results, the provided abstracts do not mention any completed or ongoing clinical trials involving pirinixic acid. []

Q15: Are there any other compounds with similar pharmacological activities to pirinixic acid?

A18: Several fibrates, such as bezafibrate, ciprofibrate, and fenofibrate, are clinically used PPARα agonists. Thiazolidinediones, like rosiglitazone and pioglitazone, are PPARγ agonists used for type 2 diabetes. [, ]

Q16: What are some key tools and resources used in pirinixic acid research?

A19: Common techniques used in these studies include cell culture, gene expression analysis (e.g., RT-PCR), protein analysis (e.g., western blotting), enzyme activity assays, animal models of disease, and computational modeling (e.g., molecular docking). [, , , , ]

Q17: What was the initial therapeutic application for which pirinixic acid was developed?

A20: Pirinixic acid was initially developed as a hypolipidemic agent for treating hyperlipidemia, although it never reached clinical use for this purpose. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.